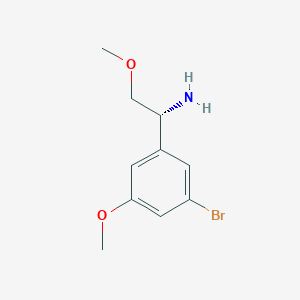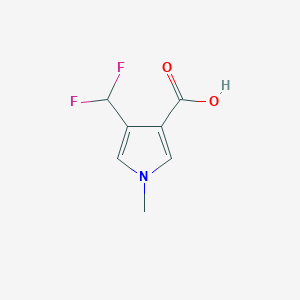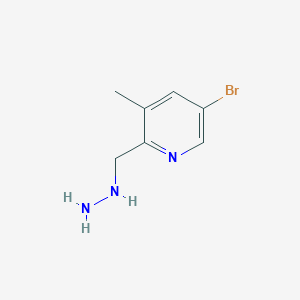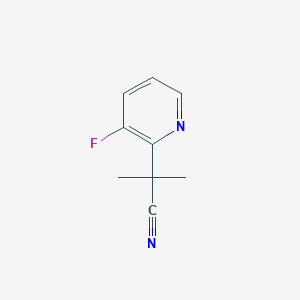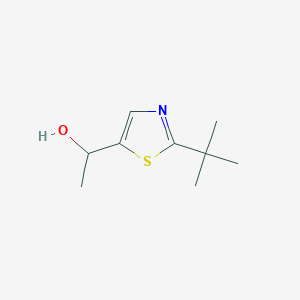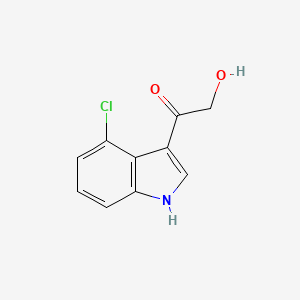
1-(4-Chloro-1H-indol-3-yl)-2-hydroxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-1H-indol-3-yl)-2-hydroxyethanone is an organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine
準備方法
The synthesis of 1-(4-Chloro-1H-indol-3-yl)-2-hydroxyethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroindole and a suitable precursor for the hydroxyethanone group.
Reaction Conditions: The reaction is often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Catalysts and Reagents: Common reagents include acids or bases to facilitate the reaction, and catalysts may be used to increase the reaction rate and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
1-(4-Chloro-1H-indol-3-yl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can convert the hydroxy group to a methylene group, potentially modifying the compound’s biological activity.
Substitution: The chloro group on the indole ring can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Chloro-1H-indol-3-yl)-2-hydroxyethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer, due to its ability to interact with biological targets.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Chloro-1H-indol-3-yl)-2-hydroxyethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-(4-Chloro-1H-indol-3-yl)-2-hydroxyethanone can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
5-Bromo-4-chloro-3-indolyl phosphate: Used as a chromogenic substrate in biochemical assays.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H8ClNO2 |
|---|---|
分子量 |
209.63 g/mol |
IUPAC名 |
1-(4-chloro-1H-indol-3-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C10H8ClNO2/c11-7-2-1-3-8-10(7)6(4-12-8)9(14)5-13/h1-4,12-13H,5H2 |
InChIキー |
IZTJDJMWUBNAHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


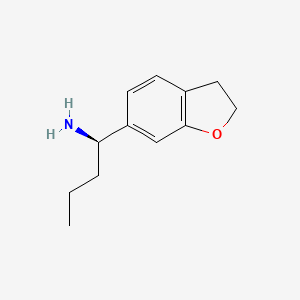

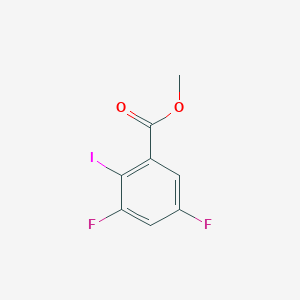
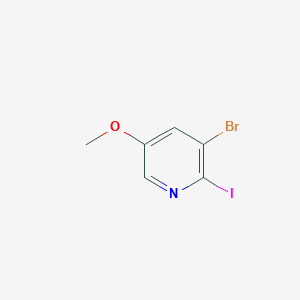
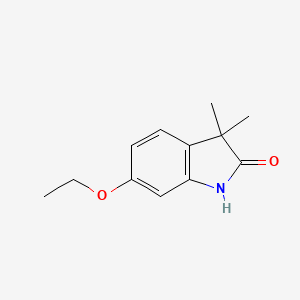
![Benzyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15224374.png)

